molecular formula C18H28N2O3S B11169668 2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide

2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide

Cat. No.: B11169668
M. Wt: 352.5 g/mol
InChI Key: OPMBHKPXDUPSNC-UHFFFAOYSA-N
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Description

2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a piperidine ring, a sulfonyl group, and a pentanamide chain, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step often involves the synthesis of the 4-methylpiperidine ring. This can be achieved through the hydrogenation of 4-methylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Sulfonylation: The next step is the introduction of the sulfonyl group. This is usually done by reacting the 4-methylpiperidine with a sulfonyl chloride derivative in the presence of a base like triethylamine.

    Coupling with Phenyl Group: The sulfonylated piperidine is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.

    Amidation: Finally, the compound is completed by amidation, where the phenyl-sulfonyl-piperidine intermediate is reacted with 2-methylpentanoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, distillation, and chromatography to achieve high purity.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide involves its interaction with specific molecular targets:

    Receptor Binding: The compound may bind to certain receptors in the nervous system, modulating their activity.

    Enzyme Inhibition: It can inhibit specific enzymes, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide: Similar structure but with an acetamide group instead of a pentanamide chain.

    2-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-amine hydrochloride: Contains an ethanamine group instead of a pentanamide chain.

Uniqueness

2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C18H28N2O3S

Molecular Weight

352.5 g/mol

IUPAC Name

2-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pentanamide

InChI

InChI=1S/C18H28N2O3S/c1-4-5-15(3)18(21)19-16-6-8-17(9-7-16)24(22,23)20-12-10-14(2)11-13-20/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,19,21)

InChI Key

OPMBHKPXDUPSNC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C

Origin of Product

United States

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